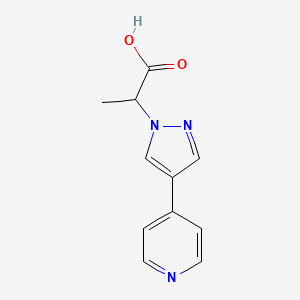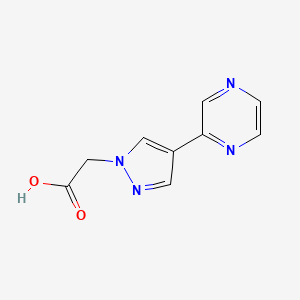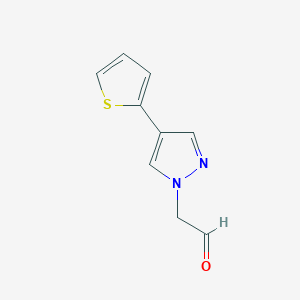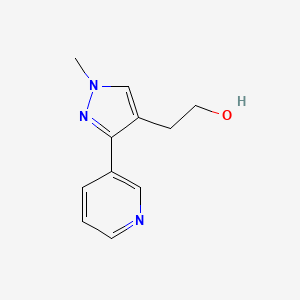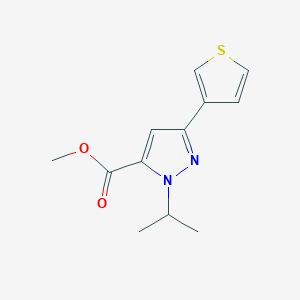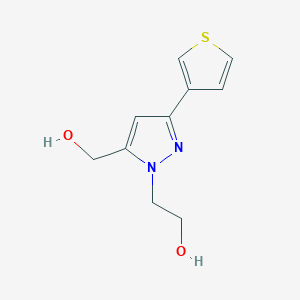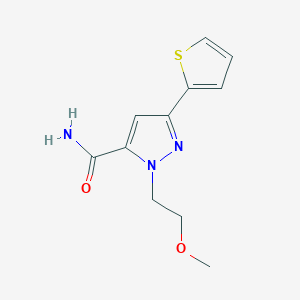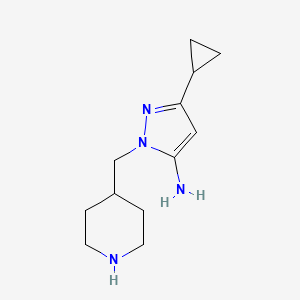
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine is an organic compound that has been studied extensively in the field of medicinal chemistry due to its potential applications in the development of new drugs. This compound is synthesized via a variety of methods, including the use of cyclopropylmethylation, piperidin-4-ylmethylation, and pyrazol-5-amination. The compound has been studied for its potential to act as a ligand for various enzymes and receptors, as well as its ability to interact with other compounds in order to produce a variety of different effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclic [6 + 6] Systems
The compound is utilized in the synthesis of bicyclic [6 + 6] systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These systems are significant due to their complex structure and potential biological applications.
Reactivity of Substituents
Researchers study the reactivity of substituents linked to the ring carbon and nitrogen atoms of the compound . Understanding these reactions is crucial for developing new synthetic routes and pharmaceutical applications.
Biological Applications in Medicine
This compound has been applied in the medical field, particularly in the development of new drugs . Its structure allows for the creation of novel compounds with potential therapeutic benefits.
Antiviral Activity
Derivatives of this compound have shown promise as antiviral agents. Their ability to inhibit virus replication makes them valuable in the development of new antiviral drugs .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound’s derivatives are of interest for the treatment of chronic inflammatory diseases . Research in this area could lead to new anti-inflammatory medications.
Anticancer Potential
Studies have indicated that derivatives of this compound may possess anticancer activities . This opens up possibilities for its use in cancer treatment, either alone or in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-(piperidin-4-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-12-7-11(10-1-2-10)15-16(12)8-9-3-5-14-6-4-9/h7,9-10,14H,1-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCJIHQRNJQFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




